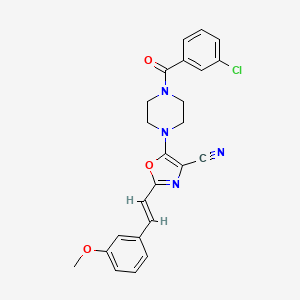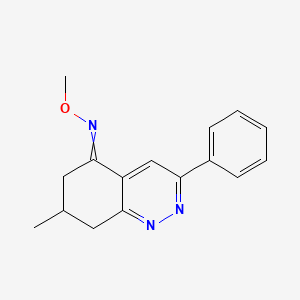![molecular formula C17H15ClN2O3 B2385534 4-[(6,7-diméthoxy-4-quinolyl)oxy]-2-chloroaniline CAS No. 286371-44-6](/img/structure/B2385534.png)
4-[(6,7-diméthoxy-4-quinolyl)oxy]-2-chloroaniline
Vue d'ensemble
Description
“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .
Molecular Structure Analysis
The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis
This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.Mécanisme D'action
Target of Action
The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .
Mode of Action
The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .
Pharmacokinetics
The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .
Result of Action
The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. In addition, it is relatively easy to handle, and it is stable in air. However, it is toxic when ingested and should be handled with care.
Orientations Futures
Future research on 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline could focus on its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug synthesis, as well as its potential uses in organic synthesis. Additionally, further research could be done on the mechanism of action of the compound and its potential uses as a catalyst in various reactions. Finally, research could be done to explore the potential of the compound as an intermediate in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Catalyseur dans les réactions chimiques
Ce composé a été démontré comme agissant comme un catalyseur dans certaines réactions chimiques. Par exemple, il peut catalyser la réaction du carbonate de potassium avec un hydroxyde de métal alcalin pour produire du potassium .
Catalyseur basique
En plus de son rôle de catalyseur, ce composé fonctionne également comme un catalyseur basique pour la réaction de l'acide cyclopropanecarboxylique avec un ester d'alcool, ce qui conduit à un rendement élevé .
Activité antitumorale
Une série de nouveaux dérivés de quinazoline 4,6,7-substitués, qui comprennent ce composé, ont été conçus, synthétisés et évalués pour leurs activités antiprolifératives contre des lignées cellulaires cancéreuses humaines (PC-3, MGC-803, HGC-27, A549 et H1975). Parmi tous les composés cibles, un dérivé particulier a présenté une activité antiproliférative puissante contre les cellules MGC-803 in vitro .
Inhibition de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes
Ce composé fait partie d'une nouvelle série de dérivés de 4-phénoxyquinoléine qui ont été synthétisés et étudiés pour leur capacité à inhiber spécifiquement la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes .
Recherche pharmaceutique
En raison de ses diverses propriétés et applications potentielles, ce composé est d'intérêt dans la recherche pharmaceutique. Il est souvent utilisé dans la synthèse de nouveaux médicaments et dans l'étude de leurs propriétés .
Industrie chimique
Ce composé est disponible dans le commerce et est utilisé dans l'industrie chimique à diverses fins, notamment la production d'autres produits chimiques .
Propriétés
IUPAC Name |
2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYDMJFSCQXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)


![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)


![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)



![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)